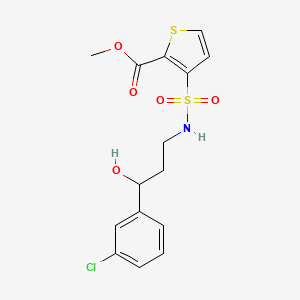

3-(N-(3-(3-クロロフェニル)-3-ヒドロキシプロピル)スルファモイル)チオフェン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

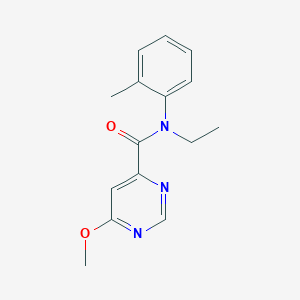

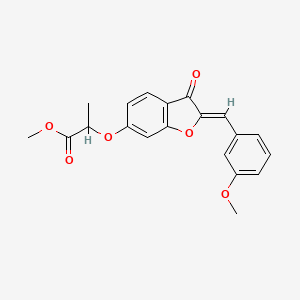

Methyl 3-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H16ClNO5S2 and its molecular weight is 389.87. The purity is usually 95%.

BenchChem offers high-quality methyl 3-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(3-(3-chlorophenyl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機半導体

チオフェン誘導体は、有機半導体の開発において重要な役割を果たしています。 これらの化合物は、特に有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の製造におけるエレクトロニクスの進歩に不可欠です 。問題の特定の化合物は、これらのデバイスの効率と安定性を向上させるために使用できる可能性があります。

腐食防止

工業化学において、チオフェン誘導体は腐食防止剤として役立ちます 。それらは、金属構造物や部品の寿命を延ばすために不可欠である、過酷な環境における金属の腐食を防ぐために使用されます。

薬理学的特性

3-(N-(3-(3-クロロフェニル)-3-ヒドロキシプロピル)スルファモイル)チオフェン-2-カルボン酸メチルは、さまざまな薬理学的特性を示します。 それは抗がん剤、抗炎症剤、抗菌剤、降圧剤、および抗アテローム性動脈硬化剤として潜在的な用途があります 。これは、医薬品開発と治療法において貴重な化合物となります。

材料科学

この化合物の誘導体は、材料科学、特に発光ダイオードの製造に使用されています 。その独自の特性は、より効率的で長寿命のLEDの開発に貢献することができます。

医薬品化学

医薬品化学では、チオフェン誘導体は、医薬品発見のための化合物のライブラリーを作成するために使用されます。 それらは、抗精神病薬、抗不整脈薬、抗不安薬、抗真菌剤、および抗酸化剤などの特性を持つことが知られています 。この化合物は、これらの治療効果を持つ新しい薬物を合成するために使用できます。

キナーゼ阻害

チオフェン誘導体は、キナーゼ阻害剤として作用することが報告されています 。キナーゼは、細胞機能の調節において重要な役割を果たす酵素です。特定のキナーゼを阻害することは、がんなどの疾患を治療するための戦略となり得るため、この化合物は新しい抗がん剤の開発のための候補となります。

作用機序

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to interact with a variety of biological targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiophene derivatives have been reported to affect a variety of biochemical pathways .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .

特性

IUPAC Name |

methyl 3-[[3-(3-chlorophenyl)-3-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO5S2/c1-22-15(19)14-13(6-8-23-14)24(20,21)17-7-5-12(18)10-3-2-4-11(16)9-10/h2-4,6,8-9,12,17-18H,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEXHKUSIKIPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2570359.png)

![2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2570360.png)

![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)